![molecular formula C18H23NO3 B5028460 4-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]morpholine](/img/structure/B5028460.png)
4-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]morpholine is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of a morpholine ring attached to a naphthalene moiety through an ethoxyethoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]morpholine typically involves the reaction of 2-naphthol with 2-chloroethanol to form 2-(2-naphthalenyloxy)ethanol. This intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]morpholine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine ring can interact with various enzymes, inhibiting their activity and leading to altered cellular functions. These interactions can trigger a cascade of biochemical events, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
- 4-[2-(2-Ethylhexyloxy)ethyl]morpholine
- 4-[2-(Hexyloxy)ethyl]morpholine
- 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine
Comparison: 4-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]morpholine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications, such as DNA intercalation and enzyme inhibition, compared to its analogs with different substituents.
Propiedades
IUPAC Name |
4-[2-(2-naphthalen-1-yloxyethoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-6-17-16(4-1)5-3-7-18(17)22-15-14-21-13-10-19-8-11-20-12-9-19/h1-7H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOFOZCAROFPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

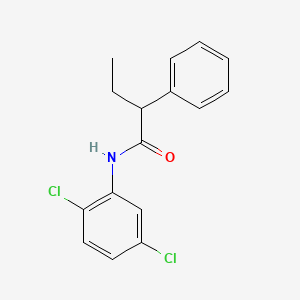
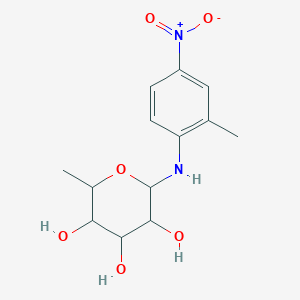
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5028406.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5028411.png)
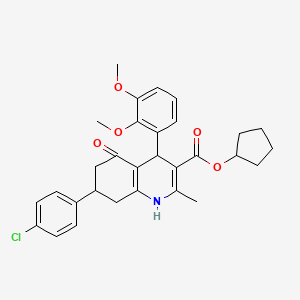
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5028418.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)
![2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B5028444.png)
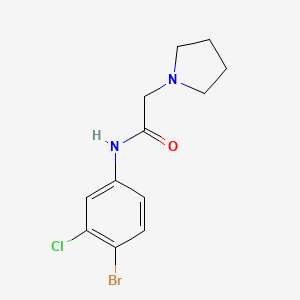
![2-[(5Z)-5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)
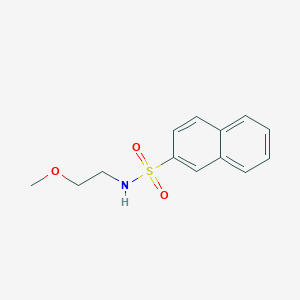
![2-(2,4-dichloro-6-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B5028462.png)
